Cas no 133073-68-4 (Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate)

Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate structure
133073-68-4 structure
商品名:Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate
CAS番号:133073-68-4
MF:C13H12O5
メガワット:248.23138
CID:1093374
PubChem ID:14795224

Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate
    • ethyl 7-hydroxy-8-methyl-2-oxochromene-3-carboxylate
    • TQR1125
    • SCHEMBL6110320
    • Ethyl7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate
    • 133073-68-4
    • インチ: InChI=1S/C13H12O5/c1-3-17-12(15)9-6-8-4-5-10(14)7(2)11(8)18-13(9)16/h4-6,14H,3H2,1-2H3
    • InChIKey: XYLWTCQCQJEWJL-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)C1=CC2=CC=C(C(=C2OC1=O)C)O

計算された属性

  • せいみつぶんしりょう: 248.06847348g/mol
  • どういたいしつりょう: 248.06847348g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 387
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 72.8Ų

Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A449042381-1g
Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate
133073-68-4 95%
1g
577.50 USD 2021-06-11
Chemenu
CM162443-1g
ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate
133073-68-4 95%
1g
$609 2021-06-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1806525-1g
Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate
133073-68-4 98%
1g
¥5460.00 2024-08-09
Chemenu
CM162443-1g
ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate
133073-68-4 95%
1g
$572 2024-08-02

Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate 関連文献

Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylateに関する追加情報

Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate (CAS No. 133073-68-4): A Comprehensive Overview

Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate (CAS No. 133073-68-4) is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This heterocyclic molecule, belonging to the chromene class, has garnered attention due to its versatile structural framework and potential biological activities. The chromene scaffold is well-known for its presence in various natural products and pharmaceuticals, making it a valuable scaffold for drug discovery and development.

The chemical structure of Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate features a benzopyranone core with ester and hydroxyl functional groups. The presence of these functional groups contributes to its reactivity and potential interactions with biological targets. Specifically, the hydroxyl group at the 7-position and the ester group at the 3-position are key features that influence its pharmacological properties.

In recent years, there has been a growing interest in chromene derivatives due to their demonstrated biological activities. Studies have shown that compounds with this scaffold exhibit a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate is no exception, and researchers have been exploring its potential applications in various therapeutic areas.

One of the most compelling aspects of Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate is its role as a precursor in the synthesis of more complex molecules. The chromene core can be modified through various chemical reactions to introduce additional functional groups or to alter its electronic properties. This flexibility makes it an attractive building block for medicinal chemists seeking to develop novel therapeutic agents.

Recent research has highlighted the importance of Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate in the development of antioxidants. Oxidative stress is a key factor in many diseases, including neurodegenerative disorders and cardiovascular diseases. The antioxidant properties of chromene derivatives have been attributed to their ability to scavenge free radicals and inhibit oxidative enzymes. Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate, with its hydroxyl group, is particularly well-positioned to exhibit these effects.

The synthesis of Ethyl 7-hydroxy-8-methyl-2-oxyo-H-chromenee 3-carboxyrate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted benzaldehydes and β-ketoesters, followed by esterification steps. These synthetic strategies have been refined over the years, leading to efficient and scalable methods for producing this compound.

In addition to its antioxidant properties, Ethyl 7-hydroxy-eight methyl-two oxo-H-chromenee three carboxyrate

The pharmacokinetic properties of Ethyl 7-hydroxy-eight methyl-two oxo-H-chromenee three carboxyrate

The future prospects for Ethyl 7-hydroxy-eight methyl-two oxo-H-chromenee three carboxyrate

In conclusion, Ethyl 7-hydroxy-eight methyl-two oxo-H-chromenee three carboxyrate

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